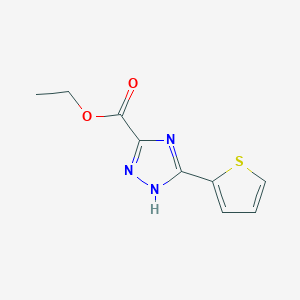![molecular formula C7H2BrCl2N3 B13678060 8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13678060.png)
8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with bromine under controlled conditions. One common method includes the use of phosphorus oxychloride (POCl3) as a reagent, which facilitates the bromination process. The reaction is carried out in a flame-dried, nitrogen-flushed screw-capped reaction tube, and the mixture is heated to 120°C for 2 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium hydroxide (KOH).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated compounds .
Aplicaciones Científicas De Investigación
8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Research has shown that derivatives of this compound exhibit anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals
Mecanismo De Acción
The mechanism of action of 8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, it has been identified as a potential antagonist of the human chemokine receptor CXCR2. By binding to this receptor, the compound can inhibit the signaling pathways involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
2,4-Dichloropyrido[3,4-d]pyrimidine: Lacks the bromine atom but shares similar structural features.
8-Bromo-2-chloropyrido[3,4-d]pyrimidine: Similar structure but with one less chlorine atom.
8-Bromo-4-chloropyrido[3,4-d]pyrimidine: Similar structure but with one less chlorine atom.
Uniqueness: 8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CXCR2 antagonist sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .
Propiedades
Fórmula molecular |
C7H2BrCl2N3 |
|---|---|
Peso molecular |
278.92 g/mol |
Nombre IUPAC |
8-bromo-2,4-dichloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H2BrCl2N3/c8-5-4-3(1-2-11-5)6(9)13-7(10)12-4/h1-2H |
Clave InChI |
IJJDMIYGKNYBDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=C1C(=NC(=N2)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)

![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)

![6-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13678035.png)





![1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678055.png)
